molecular formula C28H26N4O2S2 B11093299 5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11093299
M. Wt: 514.7 g/mol
InChI Key: NMIQBCLCFCFIGG-UHFFFAOYSA-N
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Description

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, a thienyl group, and various substituents that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridine Core: The pyridine ring is often synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as Suzuki-Miyaura coupling.

    Attachment of the Amino and Sulfanyl Groups: These groups are typically introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired transformation.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-PHENYL-4-(2-THIENYL)-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The compound can induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species and causing cell cycle arrest.

Properties

Molecular Formula

C28H26N4O2S2

Molecular Weight

514.7 g/mol

IUPAC Name

5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O2S2/c1-17-11-12-18(2)22(14-17)32-24(33)16-36-28-21(15-29)26(23-10-7-13-35-23)25(19(3)30-28)27(34)31-20-8-5-4-6-9-20/h4-14,26,30H,16H2,1-3H3,(H,31,34)(H,32,33)

InChI Key

NMIQBCLCFCFIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CS4)C#N

Origin of Product

United States

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